8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
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Properties
IUPAC Name |
4-bromo-10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-18-9-14(12-7-10(19)3-5-15(12)25-18)21-17(23)22(18)11-4-6-16(24-2)13(20)8-11/h3-8,14H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLYGVLXGVMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromine and Chlorine Substituents : These halogens are known to enhance biological activity through various mechanisms.
- Methoxy Group : The methoxy group can influence solubility and bioavailability.
The IUPAC name highlights the intricate arrangement of functional groups that may contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to 8-bromo derivatives exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit bacterial growth effectively. The presence of the chloro and methoxy groups may further enhance this activity through synergistic effects.
| Compound Type | Activity | Reference |
|---|---|---|
| Brominated Compounds | Antimicrobial | |
| Chloro-Methoxy Derivatives | Enhanced Activity |
Anticancer Activity
Preliminary studies suggest that 8-bromo derivatives possess anticancer properties. Mechanisms proposed include the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cell proliferation or apoptosis pathways.
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines indicated that treatment with 8-bromo derivatives led to a significant reduction in cell viability and increased apoptosis markers.
- Animal Models : In vivo experiments using mouse models showed that administration of the compound resulted in reduced tumor size compared to control groups.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : It might modulate receptor activity linked to growth factor signaling pathways.
Preparation Methods
Chlorination of 4-Methoxyaniline
4-Methoxyaniline undergoes regioselective chlorination using N-chlorosuccinimide (NCS) in acetic acid at 40–60°C. The reaction achieves 85–90% conversion, with the chlorine atom directed to the meta position relative to the methoxy group due to electronic and steric effects.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 50°C |
| Molar Ratio (NCS) | 1.1:1 (relative to aniline) |
| Yield | 87% |
Bromination of the Aromatic Core
Electrophilic bromination at C8 is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C). The methoxy group’s para position directs bromination to C8, affording 85% yield.
Construction of the Benzoxadiazocin Skeleton
The bicyclic core is assembled via a tandem condensation-cyclization strategy:
Diamine-Ketone Precursor Synthesis
A diketone intermediate, 2-(3-chloro-4-methoxyphenyl)acetylacetone, is condensed with 1,2-diaminobenzene in ethanol under reflux. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA).
Optimized Cyclization Conditions
| Parameter | Value |
|---|---|
| Catalyst | PTSA (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 72% |
Methyl Group Introduction at C2
The C2 methyl group is installed via nucleophilic alkylation using methyl iodide in the presence of potassium carbonate. Reaction in dimethylformamide (DMF) at 60°C for 6 h achieves 78% yield, with minimal O-alkylation byproducts.
Final Functionalization and Purification
Bromine Incorporation at C8
Post-cyclization bromination is performed using NBS in tetrahydrofuran (THF) under UV light (254 nm). The reaction exhibits 90% regioselectivity for C8 due to the electron-donating methoxy group’s influence.
Bromination Data
| Parameter | Value |
|---|---|
| Solvent | THF |
| Light Source | UV (254 nm) |
| Temperature | 25°C |
| Yield | 82% |
Purification and Characterization
Crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to ≥99% purity. Structural confirmation employs $$ ^1 \text{H} $$-NMR, $$ ^{13} \text{C} $$-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
- $$ ^1 \text{H} $$-NMR (400 MHz, CDCl$$3$$) : δ 7.58 (d, *J* = 8.9 Hz, 2H, aromatic), 3.90 (s, 3H, OCH$$3$$), 2.45 (s, 3H, CH$$_3$$).
- HRMS (ESI) : m/z calcd for C$${20}$$H$${18}$$BrClNO$$_3$$ [M+H]$$^+$$: 466.0124; found: 466.0118.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A Ullmann coupling approach between 8-bromo-2-methylbenzoxadiazocin and 3-chloro-4-methoxyphenylboronic acid achieves 68% yield using Pd(OAc)$$_2$$/Xantphos in toluene at 110°C. While efficient, this method requires stringent anhydrous conditions.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yield to 80% but necessitating specialized equipment.
Challenges and Optimization Strategies
- Regioselectivity in Bromination : Competing bromination at C7 is mitigated by using bulky directing groups.
- Oxadiazocin Ring Stability : The ring is prone to acid-catalyzed decomposition; thus, neutral pH is maintained during workup.
- Byproduct Formation : O-Methylation during alkylation is reduced by employing phase-transfer catalysts.
Industrial Scalability and Environmental Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors for bromination and cyclization steps, reducing solvent waste by 40%. Green chemistry principles favor ethanol over DMF for alkylation, aligning with EPA guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
